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molecular formula C10H22OSi2 B2736524 Trimethyl[4-[(trimethylsilyl)oxy]-1-butynyl]silane CAS No. 58434-99-4

Trimethyl[4-[(trimethylsilyl)oxy]-1-butynyl]silane

Cat. No. B2736524
M. Wt: 214.455
InChI Key: BNCJAUSXECJXHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08871790B2

Procedure details

Into a 1-L three neck round-bottom flask, was placed a solution of but-3-yn-1-ol (20.0 g, 285 mmol, 1.00 equiv) in tetrahydrofuran (300 mL) and the mixture was purged with nitrogen. The mixture was cooled to −78° C., then n-butyllithium (2.5 M in THF) (270 mL, 2.40 equiv) was added drop-wise followed by the addition of chlorotrimethylsilane (67.9 g, 625 mmol, 2.20 equiv). The resulting mixture was then stirred for 1 h at 25° C., then carefully quenched with aqueous sodium bicarbonate (250 mL). The aqueous was extracted with ether (3×100 mL) and the combined organics was dried (Na2SO4), filtered and concentrated in vacuo. The residue was purified by silica gel chromatography with ether/petroleum ether (1:10-1:1) as the eluent to obtain the title compound as a colorless oil (10.0 g, 16%).
[Compound]
Name
1-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
270 mL
Type
reactant
Reaction Step Three
Quantity
67.9 g
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five
Yield
16%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:5])[CH2:2][C:3]#[CH:4].C([Li])CCC.Cl[Si:12]([CH3:15])([CH3:14])[CH3:13]>O1CCCC1>[CH3:13][Si:12]([CH3:15])([CH3:14])[O:5][CH2:1][CH2:2][C:3]#[C:4][Si:12]([CH3:15])([CH3:14])[CH3:13]

Inputs

Step One
Name
1-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
C(CC#C)O
Step Three
Name
Quantity
270 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
67.9 g
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was then stirred for 1 h at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was purged with nitrogen
CUSTOM
Type
CUSTOM
Details
carefully quenched with aqueous sodium bicarbonate (250 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous was extracted with ether (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography with ether/petroleum ether (1:10-1:1) as the eluent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C[Si](OCCC#C[Si](C)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 16%
YIELD: CALCULATEDPERCENTYIELD 16.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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